molecular formula C10H12N4O B1386677 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol CAS No. 947013-69-6

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol

Cat. No.: B1386677
CAS No.: 947013-69-6
M. Wt: 204.23 g/mol
InChI Key: VVKAQWGFBVTPAR-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base to form the intermediate 1-(4-Nitrophenyl)-2-hydroxyethanol. This intermediate is then subjected to reduction to yield 1-(4-Amino-phenyl)-2-hydroxyethanol. The final step involves the cyclization of this intermediate with hydrazine hydrate and formic acid to form the triazole ring, resulting in the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanone.

    Reduction: Formation of 1-(4-Amino-phenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The amino and hydroxyl groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

    1-(4-Amino-phenyl)-2-[1,2,3]triazol-1-yl-ethanol: Similar structure but with a different triazole ring.

    1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-propanol: Similar structure but with a different alkyl chain.

    1-(4-Amino-phenyl)-2-[1,3,4]thiadiazol-1-yl-ethanol: Similar structure but with a different heterocyclic ring.

Uniqueness: 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAQWGFBVTPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254042
Record name α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-69-6
Record name α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947013-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
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